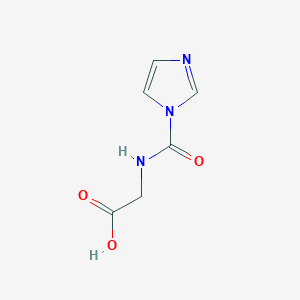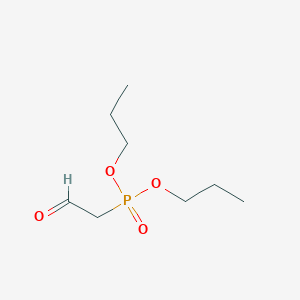
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by alkylation and subsequent quaternization to form the pyrazolium salt. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Análisis De Reacciones Químicas
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride can be compared with other pyrazole derivatives, such as:
1,3,5-Trimethylpyrazole: Similar in structure but lacks the propoxy and diphenyl groups.
3,5-Diphenylpyrazole: Lacks the propoxy and dimethyl groups.
4-Propoxy-3,5-diphenylpyrazole: Lacks the dimethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60614-31-5 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,5-diphenyl-4-propoxy-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-4-15-23-20-18(16-11-7-5-8-12-16)21(2)22(3)19(20)17-13-9-6-10-14-17;/h5-14,18H,4,15H2,1-3H3;1H |
Clave InChI |
YQFVDMPRWNZXKK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)



![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)



